3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
Description
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Properties
IUPAC Name |
3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNEONCFZGWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478629 | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914927-40-5 | |
| Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a chemical compound characterized by its indole structure, which is known for a variety of biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H14N2O
- CAS Number : 914927-40-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of β-Amyloid Production : Research indicates that this compound may modulate the production of β-amyloid peptides, which are implicated in Alzheimer's disease. It acts as an inhibitor, potentially reducing the accumulation of these peptides in neuronal cells .
- Anticancer Properties : Preliminary studies suggest that the compound exhibits anticancer activity. It may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Several studies have reported on the anticancer properties of indole derivatives, including this compound. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Neuroprotective Effects
Given its potential role in modulating β-amyloid production, there is interest in its neuroprotective effects. Studies are ongoing to evaluate its efficacy in preventing neurodegeneration associated with Alzheimer's disease.
Research Findings and Case Studies
Scientific Research Applications
Pharmaceutical Synthesis
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile serves as a crucial intermediate in the synthesis of vilazodone, an antidepressant used to treat major depressive disorder. The compound is synthesized through a multi-step process involving the reaction of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction and further chemical modifications to yield vilazodone in high purity and yield . The efficient synthesis of this compound is significant for pharmaceutical industries aiming to produce vilazodone economically and sustainably.
Table 1: Synthesis Pathway of Vilazodone from this compound
| Step | Reaction Description | Key Reagents |
|---|---|---|
| 1 | Reaction with 4-chlorobutyryl chloride | Aluminium chloride |
| 2 | Reduction to hydroxyl derivative | Sodium cyanoborohydride |
| 3 | Sulfonylation and condensation | Sulfonylating agents, piperazine derivatives |
| 4 | Final purification steps | Chromatography |
Therapeutic Applications
The compound exhibits potential therapeutic effects due to its structural similarity to other indole derivatives known for their biological activity. Research indicates that compounds with similar structures can act as serotonin receptor modulators, which are crucial for treating mood disorders . The pharmacological profile of this compound suggests it may possess anxiolytic and antidepressant properties, making it a candidate for further investigation in clinical settings.
Computational Studies and Drug Design
Recent computational studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against various biological targets, including SARS-CoV-2 main protease. These studies have shown promising results, indicating that the compound could serve as a lead candidate for designing novel inhibitors against COVID-19 . The binding energy calculations and molecular dynamics simulations suggest that the compound maintains stability within the target protein's active site, highlighting its potential as a therapeutic agent against viral infections.
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Energy (kcal/mol) | Stability Indicators |
|---|---|---|---|
| This compound | SARS-CoV-2 Main Protease | -48.38 | Stable interactions with key amino acids |
Preparation Methods
Conversion of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
The key transformation to the hydroxybutyl intermediate is achieved by reduction or substitution of the chlorine atom:
Alternative Synthetic Approaches and Improvements
Several patents and literature sources propose improvements to overcome limitations of earlier methods:
Zinc-mediated coupling: Reaction of 5-cyanoindole with 1-bromo-4-chloro-2-butene in tetrahydrofuran with zinc powder at 15°C for 7 hours yields 3-(4-chlorobutyl-2-en-1-yl)-1H-indole-5-carbonitrile, which can be further reduced to the chlorobutyl intermediate. This method avoids the use of unstable Lewis acids and harsh conditions.
Oxidation and reduction sequence: Some routes involve oxidation of the hydroxybutyl intermediate to 3-(4-oxobutyl)-1H-indole-5-carbonitrile, followed by reductive amination steps for further transformations. These are less relevant for direct preparation of the hydroxybutyl intermediate but important in downstream synthesis.
Sulfonylation and coupling steps: After preparation of the hydroxybutyl intermediate, sulfonylation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) is used to activate the alcohol for further coupling reactions in vilazodone synthesis.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents | Conditions | Product | Yield & Purity | Comments |
|---|---|---|---|---|---|---|
| 1. Friedel-Crafts Acylation | 5-cyanoindole + 4-chlorobutyryl chloride | AlCl3 or isobutyl-AlCl2 | 0–25°C | 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile | Moderate yield | AlCl3 preferred for stability |
| 2. Selective Reduction | Above ketone intermediate | Vitride or diborane | Controlled temp | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Low to moderate yield; requires chromatography | Vitride low yield; diborane hazardous |
| 3. Hydrolysis/Substitution | Chlorobutyl intermediate | Methanol or aqueous methanol | 60°C, 30 min | This compound | High purity (99.4% HPLC), good yield | Scalable, mild conditions |
| 4. Alternative coupling | 5-cyanoindole + 1-bromo-4-chloro-2-butene + Zn | THF, 15°C, 7h | 3-(4-chlorobutyl-2-en-1-yl)-1H-indole-5-carbonitrile | High purity (97.5% HPLC) | Avoids unstable Lewis acids |
Q & A
Q. How can conflicting NMR data for related indole derivatives be reconciled?
- Signal splitting in ¹H-NMR spectra (e.g., δ 7.5–8.0 ppm for indole protons) may indicate rotameric equilibria. Variable-temperature NMR or deuterated solvents like DMSO-d₆ suppress dynamic effects, providing clearer spectra .
Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing this compound?
Q. How should researchers handle stability issues during storage?
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxybutyl group. Lyophilization improves long-term stability for biological assays .
Advanced Applications
Q. What role does this compound play in studying serotonin receptor interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
